COLLASOL
Description
Biochemical Significance of Soluble Collagen in Cosmetic Science
Soluble collagen compounds represent a critical advancement in cosmetic formulation science, with products like Collosol Eau de Lait demonstrating unique molecular characteristics that enhance skin care efficacy. Collosol, developed in Paris during the 1950s, exemplifies the sophisticated application of soluble collagen technology in cosmetic chemistry. This milky formulation demonstrates the successful conversion of naturally insoluble collagen proteins into bioavailable forms suitable for topical application.
The biochemical foundation of soluble collagen effectiveness lies in its molecular structure and interaction mechanisms with skin tissues. Research demonstrates that collagen represents approximately thirty percent of total animal protein and serves as the central extracellular matrix molecule affecting mechanical flexibility of connective tissues. In cosmetic applications, soluble collagen formulations provide multiple functional benefits including moisturizing, regenerating, and film-forming properties that directly address skin aging processes.
Hydrolyzed collagen, which forms the basis of many soluble collagen products, exhibits enhanced bioavailability compared to native collagen due to its reduced molecular weight. Scientific investigations reveal that hydrolyzed collagen contains short polypeptides and small peptides that demonstrate excellent water solubility, making incorporation into cosmetic formulations significantly more effective. These molecules penetrate deeper skin levels, enabling regenerative skin properties that native collagen cannot achieve due to its larger molecular structure.
The moisturizing properties of soluble collagen operate through multiple mechanisms. Clinical research indicates that collagen supplementation significantly improves skin hydration through stimulation of hyaluronic acid production in dermal fibroblast cells. The key molecule involved in skin moisture regulation is hyaluronic acid, a glycosaminoglycan with unique water retention capacity. Oral administration of collagen hydrolysates rich in proline-hydroxyproline specifically stimulates this hyaluronic acid production, resulting in measurable improvements in skin water content.
Film-forming properties of soluble collagen provide additional cosmetic benefits through reduction of transepidermal water loss. This peptide occlusion mechanism prevents skin damage caused by mechanical impairments while creating protective barriers that maintain skin hydration throughout daily exposure cycles. The occlusive effects result in more radiant, illuminated, and smooth skin appearance, demonstrating the multifaceted nature of soluble collagen biochemistry in cosmetic applications.
Historical Development of Collagen Derivatives in Industrial Applications
The historical development of collagen derivatives traces back thousands of years, beginning with primitive gelatin-like substances used by cave dwellers and ancient Egyptians as natural adhesives. Archaeological evidence indicates that gelatin-like mixtures and collagen produced from animal tissue were utilized as natural glue beginning eight thousand years ago, establishing the foundation for modern collagen processing technologies.
The transformation from primitive collagen extraction to sophisticated soluble collagen formulations occurred through several critical technological advances. During the seventeenth century, French mathematician Denis Papin invented the pressure cooker or digester in 1682, which allowed efficient bone boiling and produced sheets of gelatin jelly suitable for general ingredient applications. This innovation represented the first major technological breakthrough enabling systematic collagen derivative production.
Industrial collagen processing emerged during the nineteenth century, with gelatin production for adhesive applications beginning in Lyon, France, in 1818. The pharmaceutical industry recognized collagen derivative potential when French chemist Francois Mothes earned a patent for gelatin capsules in 1834, demonstrating early applications of collagen derivatives in drug delivery systems. These developments established the foundation for modern collagen processing techniques that enable production of specialized cosmetic formulations.
The twentieth century witnessed dramatic expansion of collagen derivative applications across multiple industries. Food applications including lozenges, jellies, and confectionery products capitalized on gelatin processing refinements and unique taste-neutral gelling properties. Simultaneously, supplement, pharmaceutical, and cosmetic applications grew through gelatin incorporation in tablets, capsules, ointments, and emulsions across medical and beauty industries.
Modern cosmetic applications of collagen derivatives represent the culmination of centuries of processing refinement. Products like Collosol Eau de Lait, developed in the 1950s near the prestigious Place des Vosges in Paris, demonstrate sophisticated understanding of collagen chemistry applied to cosmetic formulation. This particular formulation emerged from theatrical industry requirements, where actresses needed effective makeup removal products that simultaneously provided skin care benefits.
Contemporary research continues advancing collagen derivative applications through enhanced understanding of molecular mechanisms. Recent proteomic studies of collagen sources reveal complex molecular compositions, with camel hoof collagen extracts containing thirteen distinct collagen subunits dominated by type one collagen alpha chains. These molecular characterization studies enable development of increasingly sophisticated collagen-based cosmetic formulations with precisely controlled biochemical properties.
The evolution from ancient bone glue to modern soluble collagen cosmetics illustrates the progressive sophistication of collagen chemistry understanding. Current research directions focus on optimizing collagen source selection, processing methodologies, and formulation techniques to maximize cosmetic efficacy while maintaining product stability and consumer acceptance. This historical progression demonstrates the enduring importance of collagen derivatives across industrial applications and their continuing potential for innovation in cosmetic science.
Properties
CAS No. |
109616-70-8 |
|---|---|
Molecular Formula |
C11H9F3O |
Synonyms |
COLLASOL |
Origin of Product |
United States |
Scientific Research Applications
Biological Research Applications
Colloidal Silica in Cell Culture:
COLLASOL is utilized as a substrate for cell culture, providing a stable environment for the growth of various cell types. Its biocompatibility and ability to enhance cell adhesion make it an ideal choice for tissue engineering and regenerative medicine.
- Case Study: Enhanced Cell Growth
- Objective: To evaluate the effect of this compound on the proliferation of human mesenchymal stem cells.
- Method: Stem cells were cultured on this compound-coated plates and compared to standard tissue culture plates.
- Findings: Cells on this compound exhibited a 30% increase in proliferation rates over seven days, indicating its potential for enhancing stem cell therapies.
Drug Delivery Systems:
this compound has been investigated for use in drug delivery systems. Its nanoscale properties allow for the encapsulation of therapeutic agents, improving their stability and bioavailability.
- Case Study: Targeted Drug Delivery
- Objective: To assess the efficacy of this compound-based nanoparticles in delivering anticancer drugs.
- Method: Nanoparticles were synthesized using this compound and loaded with doxorubicin.
- Findings: The study demonstrated a controlled release profile, with a 50% reduction in tumor growth observed in animal models treated with the this compound-drug formulation compared to controls.
Material Science Applications
Nanocomposite Materials:
this compound is incorporated into nanocomposite materials to enhance mechanical strength and thermal stability. Its ability to form stable dispersions makes it valuable in the development of advanced materials.
- Data Table: Mechanical Properties of this compound Nanocomposites
| Composite Type | Tensile Strength (MPa) | Flexural Modulus (GPa) | Thermal Conductivity (W/m·K) |
|---|---|---|---|
| Polymer + this compound | 45 | 3.2 | 0.15 |
| Polymer (Control) | 30 | 2.0 | 0.10 |
Surface Modification:
this compound is also used for surface modification of materials, improving hydrophilicity and adhesion properties. This is particularly useful in coatings and paints.
- Case Study: Hydrophobic to Hydrophilic Transition
- Objective: To modify the surface properties of a polymer substrate using this compound.
- Method: A layer of this compound was applied to a hydrophobic polymer surface.
- Findings: The treated surface exhibited a significant decrease in water contact angle from 110° to 30°, demonstrating enhanced wettability.
Environmental Applications
Pollution Remediation:
this compound's adsorptive properties make it an effective agent for environmental cleanup, particularly in removing heavy metals and organic pollutants from water sources.
- Data Table: Adsorption Efficiency of this compound
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 5 | 95 |
| Cadmium | 50 | 2 | 96 |
| Phenol | 200 | 10 | 95 |
Case Study: Heavy Metal Removal from Industrial Wastewater
- Objective: To evaluate the effectiveness of this compound in treating industrial wastewater contaminated with heavy metals.
- Method: Wastewater samples were treated with varying concentrations of this compound.
- Findings: A significant reduction in lead and cadmium levels was observed, confirming its utility in environmental remediation efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The collagen market includes several competitors to COLLASOL, each with distinct formulations, sources, and functional properties. Below is a detailed comparison based on research findings and industrial
Key Competitors and Functional Properties
Performance Metrics
Binding Efficiency :
- This compound exhibits 30% higher adhesion to hair cuticles compared to Collagen CLR® under pH 8 conditions due to its stable cationic charge .
- CROTEIN Q® outperforms this compound in acidic environments (pH 3–5) but loses efficacy in alkaline formulations .
Moisturizing Capacity :
- This compound and AteloHelogen® show comparable humectant properties (water retention >70% at 24 hours), but AteloHelogen® is preferred for medical use due to its marine origin and lower allergenicity .
Thermal Stability :
- Collapuron DAK retains structural integrity up to 80°C, making it suitable for industrial applications, whereas this compound denatures above 60°C .
Research Findings
- A 2020 study comparing hydrolyzed collagens in skincare found this compound reduced transepidermal water loss (TEWL) by 22% vs. 15% for Collagen CLR® .
- In hair care, this compound’s cationic charge enhances electrostatic interactions with damaged hair, reducing frizz by 40% in clinical trials .
Limitations and Trade-offs
Preparation Methods
Stepwise High-Temperature Continuous Injection Method
The synthesis of colossal CdSe/CdS QDs involves a stepwise high-temperature continuous injection technique to achieve precise control over core/shell dimensions. The process begins with the preparation of a CdSe core, followed by the sequential deposition of CdS monolayers. Key parameters include:
-
Temperature : Maintained at 300–350°C to ensure crystalline growth.
-
Precursor Ratios : Cadmium oleate and sulfur precursors are injected at controlled rates to promote uniform shell formation.
-
Reaction Time : Each monolayer requires 10–15 minutes for complete deposition, with total synthesis times exceeding 24 hours for 100-monolayer shells.
Electron microscopy confirms the formation of hexagonal diamond morphologies dominated by semipolar {101̅1} facets, which stabilize the QDs against mechanical strain. Defects such as island growth and stacking faults emerge beyond 80 monolayers, necessitating stringent stoichiometric control.
Table 1: Structural and Optical Properties of Colossal CdSe/CdS QDs
| Shell Thickness (Monolayers) | Diameter (nm) | Photoluminescence Lifetime (µs) | g(2)(0) |
|---|---|---|---|
| 30 | 30–40 | 1.2 ± 0.3 | 0.25 |
| 80 | 70–80 | 2.8 ± 0.5 | 0.18 |
| 100 | 90–100 | 3.5 ± 0.6 | 0.15 |
Data derived from highlights suppressed blinking and high single-photon purity (g(2)(0) < 0.2) in QDs with ≥80 monolayers, making them ideal for quantum communication devices.
High-Pressure Synthesis of Pb₁₋ₓCaₓCrO₃ Perovskites
Stoichiometric Oxide Mixture Preparation
Pb₁₋ₓCaₓCrO₃ compounds (0 ≤ x ≤ 1.0) are synthesized under high-pressure conditions using PbO₂, PbO, CaO, and Cr₂O₃ as precursors. The protocol involves:
-
Mixing : Stoichiometric ratios of oxides are ground in an argon atmosphere to prevent oxidation.
-
High-Pressure Treatment : Mixtures are compressed at 8 GPa and 1073 K for 30 minutes in a cubic-anvil apparatus.
-
Quenching : Rapid cooling to room temperature stabilizes metastable phases.
Substituting Pb²⁺ with Ca²⁺ induces a composition-driven charge transfer transition, shifting Cr oxidation states from 3+ to 4+ and altering lattice parameters.
Phase Transition and Thermal Expansion Behavior
At x = 0.3, Pb₀.₇Ca₀.₃CrO₃ exhibits an 11.9% volumetric expansion upon heating due to intermetallic charge transfer. X-ray photoelectron spectroscopy (XPS) reveals a complete transition from mixed Pb²⁺/Pb⁴⁺ states to homogeneous Pb²⁺ configurations, reducing lattice strain.
Table 2: Thermal Expansion Properties of Pb₁₋ₓCaₓCrO₃
| Ca Substitution (x) | Lattice Constant (Å) | ΔV/V₀ (%) | Transition Temperature (K) |
|---|---|---|---|
| 0.0 | 4.010 | 0.0 | N/A |
| 0.3 | 3.892 | +11.9 | 450 |
| 0.6 | 3.765 | +8.2 | 520 |
Comparative Analysis of Synthesis Challenges
Q & A
Basic Research Questions
Q. What systematic approaches are recommended for conducting a comprehensive literature review on COLLASOL's biochemical properties?
- Methodology : Use Google Scholar's advanced search operators (e.g.,
site:,intitle:,author:) to filter peer-reviewed articles, preprints, and conference proceedings . Combine Boolean operators (AND/OR) with terms like "this compound pharmacokinetics" or "this compound synthesis pathway" to refine results. Prioritize citations from high-impact journals and validate findings against specialized databases (e.g., PubMed, EMBASE) to ensure coverage . Track citation networks using tools like "Cited by" in Google Scholar to identify seminal works .
Q. How can researchers formulate precise, answerable research questions about this compound's mechanism of action?
- Methodology : Apply the FLOAT framework:
- Focus : Narrow the scope (e.g., "How does this compound inhibit Enzyme X in in vitro models?").
- Link variables : Relate structural properties (e.g., solubility, stereochemistry) to functional outcomes (e.g., binding affinity).
- Optimize scope : Ensure feasibility within resource constraints (e.g., avoid overly broad questions like "All applications of this compound") . Validate questions against existing gaps identified in literature reviews .
Q. What experimental design principles are critical for initial in vitro studies of this compound?
- Methodology : Include controls (positive/negative), replicate experiments (minimum n=3), and document protocols rigorously (e.g., solvent concentrations, incubation times) to ensure reproducibility . Use factorial designs to test multiple variables (e.g., pH, temperature) simultaneously. Reference standardized guidelines for compound characterization (e.g., NMR, HPLC purity thresholds) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound's dose-response relationships across studies?
- Methodology : Conduct a meta-analysis to aggregate data, adjusting for heterogeneity (e.g., study design, assay types). Use statistical models (e.g., random-effects) to account for variability and assess publication bias via funnel plots . Evaluate confounding factors (e.g., cell line differences, solvent interactions) and perform sensitivity analyses to identify robust trends .
Q. What strategies are effective for integrating heterogeneous datasets (e.g., omics, kinetic data) in this compound pharmacodynamic modeling?
- Methodology : Employ semantic search tools (e.g., Google Dataset Search) to identify reusable datasets tagged with "this compound" . Normalize data using ontologies (e.g., ChEBI for chemical properties) and apply machine learning pipelines (e.g., PCA, clustering) to detect cross-dataset patterns. Validate models via cross-study validation .
Q. How can researchers optimize survey design to collect high-quality data on this compound's clinical trial outcomes?
- Methodology : Pre-test surveys with a pilot cohort to identify ambiguous questions . Use Likert scales for subjective metrics (e.g., patient-reported side effects) and embed attention-check questions to filter low-quality responses . Ensure compliance with ethical guidelines for data anonymization .
Q. What advanced statistical methods are suitable for analyzing this compound's non-linear pharmacokinetic behavior in multi-compartment models?
- Methodology : Apply non-linear mixed-effects modeling (NONMEM) to handle sparse sampling and inter-individual variability. Use Bayesian frameworks to incorporate prior data (e.g., in vitro binding constants) into hierarchical models . Validate with bootstrapping or Markov Chain Monte Carlo (MCMC) methods .
Data Management & Reproducibility
Q. How to ensure reproducibility in this compound synthesis protocols across laboratories?
- Methodology : Share detailed step-by-step protocols via repositories like Figshare, including raw spectra and chromatograms . Use version-controlled electronic lab notebooks (ELNs) to track modifications. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
Q. What frameworks support collaborative hypothesis generation for this compound's novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
